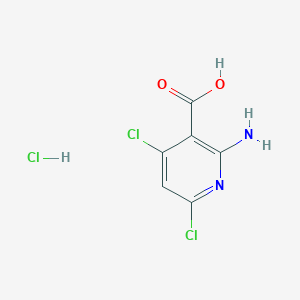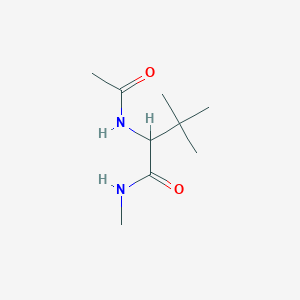![molecular formula C20H22ClNO5 B2624199 [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-74-3](/img/structure/B2624199.png)
[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate amine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including esterification and acetylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Medicine
Medicinal chemistry research focuses on the compound’s potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound used in similar synthetic applications.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with comparable biological activities.
Uniqueness
What sets [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-25-17-8-5-15(11-18(17)26-2)9-10-22-19(23)13-27-20(24)12-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDBLLTTNZYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2624117.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)

![6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2624128.png)
![3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide](/img/structure/B2624129.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)
![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-(hydroxymethyl)azepane-1-carboxylate](/img/structure/B2624134.png)

![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)

